molecular formula C14H17BrN2O2 B2414627 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide CAS No. 1385286-54-3

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide

Cat. No. B2414627
CAS RN: 1385286-54-3
M. Wt: 325.206
InChI Key: WRMFCHXREKIWIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The bromophenyl group would likely contribute significant steric bulk, while the cyanomethyl and methoxybutanamide groups could engage in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the nitrile group (in the cyanomethyl group), and the amide group (in the methoxybutanamide group). Each of these functional groups can undergo specific types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

2-[(3-bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-19-8-5-12(14(18)17-7-6-16)9-11-3-2-4-13(15)10-11/h2-4,10,12H,5,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMFCHXREKIWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC1=CC(=CC=C1)Br)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide

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